2H,3H-furo[2,3-c]pyridin-5-amine
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Overview
Description
2H,3H-furo[2,3-c]pyridin-5-amine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a fused ring system combining a furan ring and a pyridine ring, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[2,3-c]pyridin-5-amine typically involves multi-step processes. One common method starts with the preparation of a suitable precursor, such as a substituted pyridine derivative. This precursor undergoes cyclization reactions to form the fused ring system. For example, a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications can be employed .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for scalability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H,3H-furo[2,3-c]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine or furan rings.
Scientific Research Applications
2H,3H-furo[2,3-c]pyridin-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Some derivatives exhibit anticancer activity by targeting specific cellular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H,3H-furo[2,3-c]pyridin-5-amine and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives have been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . This disruption can lead to altered cell survival, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2H,3H-furo[2,3-c]pyridin-7-amine: Another compound with a similar fused ring system but differing in the position of the amine group.
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and have been extensively studied for their biomedical applications.
Uniqueness
2H,3H-furo[2,3-c]pyridin-5-amine is unique due to its specific ring fusion and functional group positioning, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridin-5-amine |
InChI |
InChI=1S/C7H8N2O/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2,(H2,8,9) |
InChI Key |
MVJTYJFCNFQDSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CN=C(C=C21)N |
Origin of Product |
United States |
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